MLCK Peptide, control
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Overview
Description
MLCK Peptide, control is a compound that acts as a myosin light-chain kinase. Myosin light-chain kinase is a serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin II. This phosphorylation is crucial for muscle contraction and various cellular processes. The this compound is often used in scientific research to study the regulation of myosin light-chain kinase activity and its effects on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MLCK Peptide, control involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid coupling facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
MLCK Peptide, control primarily undergoes phosphorylation reactions. It can be phosphorylated by myosin light-chain kinase in the presence of calcium ions and calmodulin. This phosphorylation is essential for its biological activity .
Common Reagents and Conditions
The phosphorylation of this compound requires calcium ions, calmodulin, and adenosine triphosphate (ATP). The reaction typically occurs in a buffered solution at physiological pH and temperature .
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can then interact with myosin light chains to regulate muscle contraction and other cellular processes .
Scientific Research Applications
MLCK Peptide, control is widely used in scientific research to study the regulation of myosin light-chain kinase activity and its effects on cellular functions. It has applications in various fields, including:
Chemistry: Used to investigate the biochemical pathways involving myosin light-chain kinase and its role in cellular processes
Biology: Helps in understanding the regulation of muscle contraction and cell motility
Medicine: Used in research related to cardiovascular diseases, cancer, and gastrointestinal disorders, where myosin light-chain kinase plays a crucial role
Industry: Applied in the development of therapeutic agents targeting myosin light-chain kinase for treating various diseases
Mechanism of Action
MLCK Peptide, control exerts its effects by interacting with myosin light-chain kinase. The peptide is phosphorylated by myosin light-chain kinase in the presence of calcium ions and calmodulin. This phosphorylation activates the myosin light chains, leading to muscle contraction and other cellular processes. The molecular targets involved include the regulatory light chain of myosin II and the actin filaments .
Comparison with Similar Compounds
MLCK Peptide, control is unique in its specific interaction with myosin light-chain kinase. Similar compounds include:
ML-9: Another inhibitor that targets myosin light-chain kinase and affects its activity.
Calmodulin-binding peptides: Peptides that interact with calmodulin and modulate its activity, indirectly affecting myosin light-chain kinase.
Compared to these compounds, this compound is specifically designed to study the phosphorylation and regulation of myosin light-chain kinase without inhibiting its activity .
Properties
Molecular Formula |
C84H149N35O24 |
---|---|
Molecular Weight |
2033.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C84H149N35O24/c1-9-42(4)64(78(141)102-38-59(123)108-50(21-15-33-99-82(91)92)71(134)110-48(66(88)129)25-28-61(125)126)118-68(131)44(6)105-69(132)53(22-16-34-100-83(93)94)116-80(143)63(41(2)3)117-67(130)43(5)106-77(140)57(36-47-37-97-40-104-47)109-60(124)39-103-79(142)65(45(7)120)119-76(139)52(19-11-13-31-86)112-74(137)55(24-27-58(87)122)114-75(138)56(26-29-62(127)128)115-72(135)51(18-10-12-30-85)111-73(136)54(23-17-35-101-84(95)96)113-70(133)49(107-46(8)121)20-14-32-98-81(89)90/h37,40-45,48-57,63-65,120H,9-36,38-39,85-86H2,1-8H3,(H2,87,122)(H2,88,129)(H,97,104)(H,102,141)(H,103,142)(H,105,132)(H,106,140)(H,107,121)(H,108,123)(H,109,124)(H,110,134)(H,111,136)(H,112,137)(H,113,133)(H,114,138)(H,115,135)(H,116,143)(H,117,130)(H,118,131)(H,119,139)(H,125,126)(H,127,128)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-/m0/s1 |
InChI Key |
OULDMKPBHFDEKM-NJJZJXSWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |
Origin of Product |
United States |
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